molecular formula C28H30ClN3O4 B12493573 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}benzoate

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12493573
M. Wt: 508.0 g/mol
InChI Key: FNUOGPMDJAPNLL-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzylic piperazine moiety and a chloromethoxybenzamido group attached to a benzoate ester. Such compounds are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzoate ester: This can be achieved by esterification of the corresponding benzoic acid with ethanol in the presence of an acid catalyst.

    Introduction of the piperazine moiety: The benzylic piperazine can be introduced through nucleophilic substitution reactions.

    Attachment of the chloromethoxybenzamido group: This step may involve amide bond formation using appropriate coupling reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZOATE): Lacks the amido group.

    ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOIC ACID: Contains a carboxylic acid group instead of an ester.

Uniqueness

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C28H30ClN3O4

Molecular Weight

508.0 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-3-[(3-chloro-4-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C28H30ClN3O4/c1-3-36-28(34)22-9-11-25(32-15-13-31(14-16-32)19-20-7-5-4-6-8-20)24(18-22)30-27(33)21-10-12-26(35-2)23(29)17-21/h4-12,17-18H,3,13-16,19H2,1-2H3,(H,30,33)

InChI Key

FNUOGPMDJAPNLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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